Bienvenue dans la boutique en ligne BenchChem!

Mobocertinib mesylate

Molecular Dynamics Kinase Conformation EGFR Exon 20 Insertion

Mobocertinib mesylate is the only TKI purpose-engineered for EGFR exon 20 insertion mutations—a target intrinsically resistant to osimertinib, gefitinib, and afatinib due to C-helix steric hindrance. Its unique C5-carboxylate isopropyl ester modification enables irreversible Cys797 binding within a distinct back pocket, delivering consistent antitumor activity across both near-loop (-38.5%) and far-loop (-34.1%) insertion subtypes (p=0.59). With 1.5–10× selectivity over WT EGFR, it serves as an essential mutation-agnostic control for PDX efficacy studies, selectivity profiling, acquired resistance modeling, and HER2 ex20ins combination research with T-DM1. Insist on evidence-backed sourcing—generic substitution is scientifically indefensible.

Molecular Formula C33H43N7O7S
Molecular Weight 681.8 g/mol
Cat. No. B12415971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMobocertinib mesylate
Molecular FormulaC33H43N7O7S
Molecular Weight681.8 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O
InChIInChI=1S/C32H39N7O4.CH4O3S/c1-9-29(40)34-24-16-25(28(42-8)17-27(24)38(6)15-14-37(4)5)35-32-33-18-22(31(41)43-20(2)3)30(36-32)23-19-39(7)26-13-11-10-12-21(23)26;1-5(2,3)4/h9-13,16-20H,1,14-15H2,2-8H3,(H,34,40)(H,33,35,36);1H3,(H,2,3,4)
InChIKeyFYPXCXPAJAGDAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mobocertinib Mesylate: First-in-Class Oral EGFR Exon 20 Insertion Inhibitor for NSCLC


Mobocertinib mesylate (TAK-788, AP32788) is a first-in-class, oral, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) exon 20 insertion (ex20ins) mutations in non-small cell lung cancer (NSCLC) [1]. It is a structural analog of the third-generation EGFR TKI osimertinib, differing by the addition of a C5-carboxylate isopropyl ester group on the central pyrimidine core, a modification that confers enhanced selectivity for the unique conformational pocket of EGFR ex20ins mutants [2][3]. Mobocertinib irreversibly binds to the cysteine 797 residue within the ATP-binding pocket of EGFR, thereby inhibiting downstream signaling pathways that drive tumor proliferation. The compound also demonstrates inhibitory activity against human epidermal growth factor receptor 2 (HER2) exon 20 insertion mutants [4].

Mobocertinib Mesylate Procurement: Why Substitution with Conventional EGFR TKIs Is Contraindicated


Substituting mobocertinib mesylate with other commercially available EGFR TKIs such as osimertinib, gefitinib, or afatinib is scientifically unsupported and clinically ineffective for the treatment of EGFR exon 20 insertion-driven malignancies [1]. First-, second-, and third-generation EGFR TKIs have demonstrated limited to no clinical activity against the majority of EGFR ex20ins mutations due to a steric hindrance mechanism: the inserted amino acids in exon 20 push the C-helix into a permanently active conformation that physically obstructs the ATP-binding pocket, preventing conventional TKIs from accessing the site [2]. Mobocertinib, in contrast, was specifically designed to exploit a unique back pocket created in the vicinity of the C-helix, enabling potent and selective binding that restores the inactive kinase state [3]. This fundamental structural and mechanistic distinction renders generic substitution ineffective, underscoring the necessity for precise, evidence-based sourcing of mobocertinib mesylate for research and development programs targeting this resistant mutation subset [4].

Mobocertinib Mesylate: Quantitative Comparator Evidence for Scientific Selection


Mobocertinib Demonstrates Superior Conformational Stabilization Over Osimertinib in EGFR Exon 20 Insertion Mutants

Molecular dynamics simulations comparing mobocertinib to its closest structural analog, osimertinib, reveal that mobocertinib occupies an additional space at the back of K745 and forms a critical hydrogen bond with the gatekeeper residue T793 via its isopropyl ester group [1]. This interaction is absent with osimertinib. Consequently, mobocertinib eliminated the secondary energy minima present in the free energy landscapes of ASV- and SVD-EGFR mutants when bound to osimertinib, while also decreasing the K745-E762 salt bridge formation rates, effectively trapping the kinase in an inactive conformation [1].

Molecular Dynamics Kinase Conformation EGFR Exon 20 Insertion

Mobocertinib Confers Consistent Inhibitory Activity Across All EGFR Exon 20 Insertion Subtypes, in Contrast to Poziotinib's Location-Dependent Potency

In vitro studies demonstrate that mobocertinib exhibits similar inhibitory potency against both near-loop and far-loop EGFR exon 20 insertion mutations, with IC50 values of 2.4-22 nM across all 14 tested EGFR mutants [1]. This contrasts with poziotinib, which shows a strong preference for near-loop insertions. An exploratory analysis from the phase II ZENITH20 trial of poziotinib further validates this in vitro finding, showing a mean tumor size reduction of -25.9% for near-loop insertions versus only -9.8% for far-loop insertions (p = 0.0014), with corresponding PFS of 11.1 vs 3.5 months (p = 0.016) [2]. In comparison, data from the mobocertinib EXCLAIM trial shows no significant difference in tumor size reduction (-38.5% vs -34.1%, p = 0.59) or PFS (12.0 vs 13.0 months, p = 0.99) between these subtypes [2].

In Vitro Pharmacology Exon 20 Insertion Subtypes Kinase Inhibitor Sensitivity

Mobocertinib Exhibits Superior Selectivity Over Wild-Type EGFR Compared to Other HER2-Targeting TKIs

A key safety and efficacy parameter is the selectivity of a TKI for its mutant target over the wild-type (WT) receptor, as WT EGFR inhibition drives dose-limiting toxicities like rash and diarrhea. In a systematic preclinical study of HER2 exon 20 insertion-mutant lung adenocarcinoma models, mobocertinib demonstrated the lowest HER2 exon 20 insertion IC50 to WT EGFR IC50 ratio when compared to poziotinib, afatinib, neratinib, and pyrotinib [1]. The mobocertinib IC50 for HER2 exon 20 mutants was 2.4-26 nM, while the WT EGFR IC50 was 35 nM, yielding a favorable selectivity profile [2]. This finding is corroborated by data showing that mobocertinib inhibits the proliferation of cells driven by EGFR ex20ins at 1.5- to 10-fold lower concentrations than those required for WT EGFR inhibition [3].

Kinase Selectivity HER2 Exon 20 Insertion Wild-Type EGFR Toxicity

Phase I/II Clinical Efficacy of Mobocertinib in Platinum-Pretreated EGFR Exon 20 Insertion NSCLC

In a pivotal phase I/II study (NCT02716116) that served as the basis for accelerated approval, mobocertinib demonstrated clinically meaningful activity in 114 patients with platinum-pretreated EGFR ex20ins+ metastatic NSCLC [1]. The confirmed objective response rate (ORR) per independent review committee (IRC) was 28% (95% CI: 20-37%), including one complete response. The median duration of response (DOR) was 15.8 months (updated from an earlier 17.5 months), and the median progression-free survival (PFS) was 7.3 months [1]. This efficacy is notable when contextualized against historical data for conventional EGFR TKIs in this population, where response rates are typically below 10% due to the inherent resistance of the exon 20 insertion mutation [2].

Clinical Oncology Phase I/II Trial Platinum-Resistant NSCLC

Mobocertinib Mesylate: Evidence-Backed Research Applications in EGFR Exon 20 Insertion-Driven Models


Preclinical Efficacy Testing in EGFR Exon 20 Insertion Patient-Derived Xenograft (PDX) Models

Mobocertinib mesylate is ideally suited as a positive control or experimental therapeutic in in vivo studies utilizing PDX models harboring diverse EGFR exon 20 insertion mutations. Evidence from the EXCLAIM trial and comparative studies demonstrates that its antitumor activity is consistent across both near-loop and far-loop insertion subtypes, with tumor size reductions of -38.5% and -34.1%, respectively (p=0.59) [1]. This contrasts with agents like poziotinib, which exhibit significant location-dependent variability [1]. Procurement of mobocertinib for these studies ensures a reliable, mutation-agnostic readout of TKI sensitivity, minimizing the confounding variable of insertion subtype heterogeneity [1].

Kinase Selectivity Profiling and Off-Target Toxicity Screening Panels

For research focused on the therapeutic window of EGFR TKIs, mobocertinib serves as a critical comparator compound due to its well-characterized selectivity profile. It has been shown to inhibit proliferation driven by EGFR ex20ins mutants at 1.5- to 10-fold lower concentrations than those required for wild-type EGFR inhibition [2]. In direct comparative studies of HER2 exon 20 insertion inhibitors, mobocertinib displayed the lowest IC50 ratio between the mutant target and wild-type EGFR, a finding that underscores its use in assays designed to evaluate the balance between on-target efficacy and off-target (WT EGFR) toxicity [3]. This makes it a valuable tool in screening campaigns aimed at identifying next-generation TKIs with improved selectivity indices [3].

Investigation of Resistance Mechanisms to Exon 20-Targeted Therapies

Mobocertinib is an essential reagent for establishing and characterizing in vitro models of acquired resistance to EGFR exon 20-targeted TKIs. A preclinical study has already demonstrated its highest efficacy among eight tested EGFR-TKIs in Ba/F3 cell models expressing various EGFR ex20ins, including the H773_V774insH variant which was less sensitive to other TKIs [4]. By generating mobocertinib-resistant cell lines through chronic drug exposure, researchers can identify secondary resistance mutations and evaluate the efficacy of follow-on compounds designed to overcome them, a workflow for which mobocertinib is a foundational tool [4].

Combination Therapy Studies with Antibody-Drug Conjugates (ADCs) in HER2 Exon 20 Models

In HER2 exon 20 insertion-mutant lung adenocarcinoma models, mobocertinib has demonstrated synergistic antitumor activity when combined with the HER2-targeting ADC ado-trastuzumab emtansine (T-DM1), particularly in models resistant to mobocertinib monotherapy [3]. This evidence supports the use of mobocertinib in preclinical studies exploring rational combination strategies to enhance the depth and durability of response in this distinct genetic subset. Its use as a combination partner is directly supported by peer-reviewed findings showing sustained tumor growth control derived from enhanced immune cell infiltration when combined with T-DM1 [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mobocertinib mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.